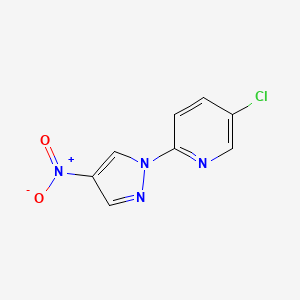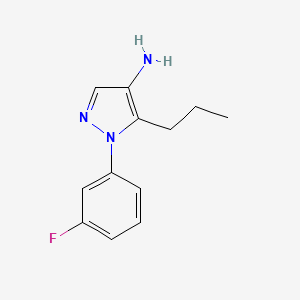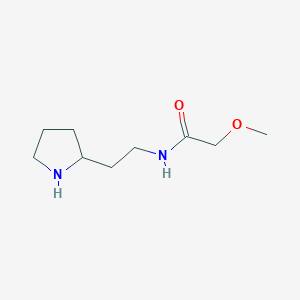
4-(溴甲基)-3-氯吡啶氢溴酸盐
描述
4-(Bromomethyl)-3-chloropyridine hydrobromide is a substituted pyridine. It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Molecular Structure Analysis
The molecular formula of 4-(Bromomethyl)-3-chloropyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.93 g/mol . The structure includes a pyridine ring with a bromomethyl group attached .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Bromomethyl)-3-chloropyridine hydrobromide are not available, it’s known that it reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis
This compound is a solid at 20°C. It’s white to light yellow in color and appears as a powder or crystal . It has a melting point range of 185.0 to 191.0°C . It’s soluble in water .科学研究应用
1. 聚合物合成
- 超支化聚电解质:Monmoton 等人 (2008) 的一项研究报告了使用溴甲基吡啶氢溴酸盐衍生物合成超支化聚电解质。发现 3,5-双(溴甲基)吡啶氢溴酸盐的反应性更高,这是由于吡啶鎓基团的吸电子效应,并且通过核磁共振波谱研究了聚合物的结构 (Monmoton 等,2008)。
2. 有机合成
- 鲁帕他定中间体的合成:Guo 等人 (2015) 描述了一种从 5-甲基烟酸开始合成鲁帕他定合成中的关键中间体 5-甲基-3-(溴甲基)吡啶氢溴酸盐的有效且环保的方法 (Guo、Lu 和 Wang,2015)。
- 聚合机理的研究:Monmoton 等人 (2008) 还研究了溴甲基吡啶氢溴酸盐的溶液聚合,揭示了一种涉及双分子反应的机理。该研究提供了对不同单体的反应性和阴离子对所得聚合物的溶解度和热稳定性的影响的见解 (Monmoton、Lefebvre 和 Fradet,2008)。
3. 化学反应和转化
- 吡啶鎓化合物的形成:Wibaut 和 Broekman (2010) 探索了将 4-氯吡啶和 4-溴吡啶转化为吡啶鎓化合物的过程,吡啶鎓化合物是各种化学反应中的重要中间体 (Wibaut 和 Broekman,2010)。
- 叶酸类似物的合成:Piper、McCaleb 和 Montgomery (1987) 证明了 6-(溴甲基)-2,4-蝶啶二胺氢溴酸盐在合成 10-炔丙基叶酸中的应用,展示了将功能基团连接到叶酸类似物中的应用 (Piper、McCaleb 和 Montgomery,1987)。
安全和危害
生化分析
Biochemical Properties
4-(Bromomethyl)-3-chloropyridine hydrobromide plays a crucial role in biochemical reactions, particularly in the formation of diamines when it reacts with compounds like 1,2-ethanediamine and 1,3-propanediamine . This compound interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it is used in the preparation of benzoxazine derivatives, which are important in medicinal chemistry . The interactions between 4-(Bromomethyl)-3-chloropyridine hydrobromide and these biomolecules are primarily based on its ability to form covalent bonds, thereby modifying the structure and function of the target molecules.
Cellular Effects
The effects of 4-(Bromomethyl)-3-chloropyridine hydrobromide on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various enzymes involved in metabolic pathways, leading to changes in the cellular environment . The compound’s ability to modify proteins and enzymes can result in altered cellular responses, which are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 4-(Bromomethyl)-3-chloropyridine hydrobromide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes . These molecular interactions are essential for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Bromomethyl)-3-chloropyridine hydrobromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of 4-(Bromomethyl)-3-chloropyridine hydrobromide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
4-(Bromomethyl)-3-chloropyridine hydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the overall metabolic state of cells, affecting their growth and function.
Transport and Distribution
The transport and distribution of 4-(Bromomethyl)-3-chloropyridine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to different cellular compartments, depending on its interactions with intracellular proteins . This distribution is crucial for its activity, as it determines the compound’s accessibility to its target biomolecules.
Subcellular Localization
4-(Bromomethyl)-3-chloropyridine hydrobromide exhibits specific subcellular localization patterns, which are essential for its function . It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s activity and its interactions with other biomolecules, thereby affecting its overall biochemical effects.
属性
IUPAC Name |
4-(bromomethyl)-3-chloropyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSQLOOWSVEQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine](/img/structure/B1444477.png)
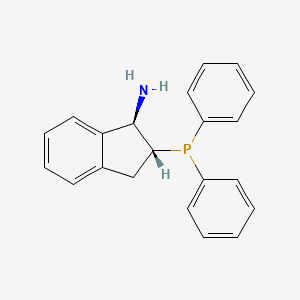


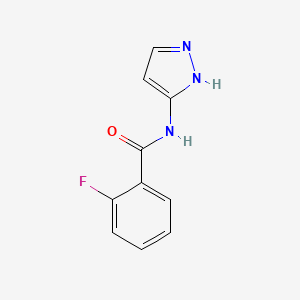
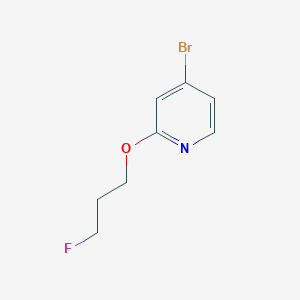
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)

![Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1444491.png)
![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)
